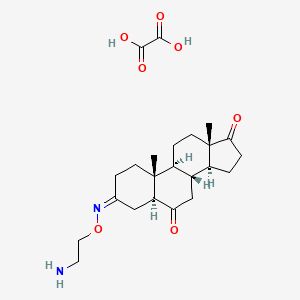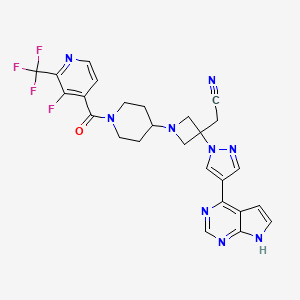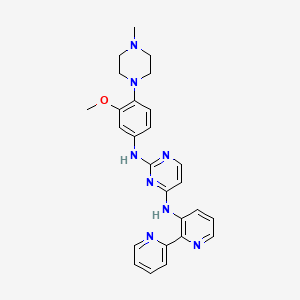
JNJ-40418677
Descripción general
Descripción
JNJ-40418677 es un fármaco de molécula pequeña desarrollado por Janssen Pharmaceutical Unlimited Company. Es un modulador de la γ-secretasa, que bloquea selectivamente la escisión del sitio γ de la proteína precursora amiloide sin afectar el procesamiento de Notch . Este compuesto se investiga principalmente por sus posibles efectos terapéuticos en el tratamiento de la enfermedad de Alzheimer .
Aplicaciones Científicas De Investigación
JNJ-40418677 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
JNJ-40418677 ejerce sus efectos modulando la actividad de la γ-secretasa, una aspartiloproteasa intramembranosa. El compuesto reduce selectivamente la generación de los péptidos amiloide-β42 altamente amiloidogénicos sin afectar el procesamiento de Notch . Se une al fragmento N-terminal de la presenilina, la subunidad catalítica del complejo γ-secretasa, y modula su actividad enzimática . Esta modulación selectiva reduce los niveles de amiloide-β42 mientras aumenta los niveles de amiloide-β38, lo que potencialmente reduce la formación de placas amiloides en el cerebro .
Compuestos similares:
Tarenflurbil: Un modulador de la γ-secretasa con menor potencia y penetración en el cerebro en comparación con this compound.
CHF5074: Un modulador de la γ-secretasa más potente y con mayor penetración en el cerebro que el tarenflurbil.
BIIB042: Otro potente modulador de la γ-secretasa con propiedades similares a this compound.
Singularidad de this compound: This compound destaca por su alta potencia y su capacidad para modular selectivamente la actividad de la γ-secretasa sin afectar el procesamiento de Notch . Esta selectividad reduce el riesgo de efectos secundarios asociados con la inhibición de la γ-secretasa, lo que la convierte en una candidata prometedora para el tratamiento de la enfermedad de Alzheimer .
Análisis Bioquímico
Biochemical Properties
“JNJ-40418677” is known to interact with γ-secretase, a complex enzyme that plays a crucial role in the production of amyloid-β peptides . The compound selectively inhibits Aβ42 and NS2B-NS3 protease, with IC50s of 200 nM and 3.9 μM, respectively . It does not inhibit Notch processing or formation of other amyloid precursor protein cleavage products .
Cellular Effects
In human neuroblastoma cells and rat primary neurons, “this compound” selectively reduces Aβ42 secretion . It does not affect total Aβ concentration, Notch signaling, or COX activity . The compound has shown good biological tolerance in these cellular models .
Molecular Mechanism
“this compound” modulates the γ-secretase complex by binding to presenilin, the catalytic subunit of the complex . This binding alters the enzymatic activity of the complex, leading to a decrease in the production of Aβ42 . The compound does not affect the processing of Notch, another substrate of γ-secretase .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has shown a dose- and time-dependent decrease of brain Aβ42 levels . Chronic administration of the compound in Tg2576 mice from 6 to 13 months of age resulted in dose-dependent reductions of all Aβ species in soluble and deposited fractions .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages . The compound decreases Aβ42 brain levels in a dose-dependent manner . Chronic treatment of Tg2576 mice with “this compound” reduced brain Aβ levels, the area occupied by plaques, and plaque number in a dose-dependent manner .
Transport and Distribution
“this compound” shows excellent brain penetration after oral administration in mice This suggests that the compound is effectively transported and distributed within tissues
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de JNJ-40418677 implica una reacción de acoplamiento cruzado alil-alil enantioselectiva. Esta reacción está catalizada por iridio e involucra el acoplamiento de alcoholes secundarios y alquenos . Las condiciones de reacción suelen incluir el uso de un catalizador de paladio y un nucleófilo y electrófilo alílico, que proporcionan un excelente control regio y enantioselectivo .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se produce normalmente en forma de polvo y se almacena a temperaturas entre 2-8 °C para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: JNJ-40418677 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, alterando potencialmente su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Reactivos como los halógenos y los nucleófilos se utilizan en condiciones controladas para lograr reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede dar lugar a alcoholes o aminas .
Comparación Con Compuestos Similares
Tarenflurbil: A γ-secretase modulator with lower potency and brain penetration compared to JNJ-40418677.
CHF5074: A more potent and brain-penetrant γ-secretase modulator than tarenflurbil.
BIIB042: Another potent γ-secretase modulator with similar properties to this compound.
Uniqueness of this compound: this compound stands out due to its high potency and ability to selectively modulate γ-secretase activity without affecting Notch processing . This selectivity reduces the risk of side effects associated with γ-secretase inhibition, making it a promising candidate for Alzheimer’s disease treatment .
Propiedades
IUPAC Name |
(2S)-2-[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWDDLKGBMJFX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146594-87-7 | |
| Record name | JNJ-40418677 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146594877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-40418677 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1CWW31SGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of JNJ-40418677, and how does it affect amyloid beta production?
A1: this compound is a potent and selective gamma-secretase modulator (GSM) []. While its precise mechanism of action remains incompletely understood, GSMs like this compound are believed to interact allosterically with gamma-secretase, a key enzyme involved in the production of amyloid beta (Aβ) peptides []. Rather than completely inhibiting the enzyme, this compound shifts the cleavage activity of gamma-secretase, selectively reducing the production of the more neurotoxic Aβ42 peptide while sparing other cleavage products []. This targeted modulation makes GSMs like this compound a promising therapeutic strategy for Alzheimer's disease, as they aim to reduce amyloid plaque formation without interfering with the normal physiological functions of gamma-secretase.
Q2: How was this compound synthesized, and how did this impact its potential for large-scale production?
A2: A key step in the asymmetric synthesis of this compound involved a novel iridium-catalyzed allyl-alkene coupling reaction [, ]. This reaction utilized a chiral iridium-(phosphoramidite, olefin) complex to couple branched, racemic allylic alcohols with simple olefins [, ]. This approach proved highly enantioselective, affording the desired 1,5-diene precursor to this compound with excellent yield and enantiomeric excess [, ]. The development of this catalytic asymmetric synthesis method was significant, as it offered a more efficient and scalable route to access this compound compared to previous methods, potentially facilitating its production for research and development purposes.
Q3: What is the significance of the asymmetric synthesis of this compound?
A3: The asymmetric synthesis of this compound is crucial because only the (S)-enantiomer of the molecule exhibits the desired biological activity as a gamma-secretase modulator [, ]. Traditional synthetic methods often yield a racemic mixture, containing both the (S)- and (R)-enantiomers. The development of an enantioselective synthesis, as described in the research papers, allows for the specific production of the active (S)-enantiomer, this compound, which is essential for its therapeutic potential. This selective synthesis not only improves the efficiency of drug production but also avoids potential complications arising from the biological activity of the inactive enantiomer.
Q4: What preclinical evidence supports the potential of this compound as a treatment for Alzheimer's disease?
A4: Preclinical studies in a mouse model of Alzheimer's disease demonstrated that chronic treatment with this compound effectively inhibited amyloid plaque formation []. This finding provides compelling evidence for the compound's ability to target a key pathological hallmark of Alzheimer's disease in vivo. While further research, including clinical trials, is needed to fully evaluate its safety and efficacy in humans, these preclinical findings highlight the therapeutic potential of this compound as a disease-modifying treatment for Alzheimer's disease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)





![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)



![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
